molecular formula C8H18N2O2S B3051169 2-amino-N-cyclohexylethanesulfonamide CAS No. 31644-50-5

2-amino-N-cyclohexylethanesulfonamide

Cat. No.: B3051169
CAS No.: 31644-50-5
M. Wt: 206.31 g/mol
InChI Key: QGUOUKYIMUNAJL-UHFFFAOYSA-N
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Description

2-amino-N-cyclohexylethanesulfonamide is a valuable chemical intermediate in organic synthesis and drug discovery. This compound features a sulfonamide group, a primary amine, and a cyclohexyl substituent, a combination that provides unique reactivity and properties for constructing more complex molecules . Sulfonamide scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. They are known to serve as key pharmacophores in compounds with antibacterial , anticancer , and carbonic anhydrase inhibitory properties . The primary amine moiety offers a versatile handle for further functionalization through condensation or nucleophilic substitution reactions, making this compound a flexible building block. Researchers utilize this and related sulfonamide compounds in the synthesis of specialized materials, such as dye intermediates for the textile industry . As a supplier, we provide this product strictly for research applications. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-cyclohexylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c9-6-7-13(11,12)10-8-4-2-1-3-5-8/h8,10H,1-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUOUKYIMUNAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389801
Record name 2-amino-N-cyclohexylethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31644-50-5
Record name 2-amino-N-cyclohexylethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Amino N Cyclohexylethanesulfonamide and Analogues

Established Synthetic Pathways and Precursors

Conventional methods for the synthesis of 2-amino-N-cyclohexylethanesulfonamide typically rely on a multi-step approach. This strategy ensures high purity of the final product by isolating key intermediates and often begins with the readily available precursor, taurine (B1682933) (2-aminoethanesulfonic acid).

Multi-Step Synthetic Sequences

A common and well-documented route for the synthesis of N-substituted taurinamide derivatives, including this compound, involves a three-stage process:

N-Protection of Taurine: The primary amino group of taurine is highly reactive and can interfere with subsequent reactions. Therefore, the initial step involves the installation of a protecting group. The phthalimido group is a common choice for this purpose, offering stability under various reaction conditions and a reliable method for its subsequent removal. Taurine is reacted with phthalic anhydride (B1165640) to yield 2-phthalimidoethanesulfonic acid. dergipark.org.tr

Formation of the Sulfonyl Chloride: The sulfonic acid moiety of the N-protected taurine is then converted into a more reactive sulfonyl chloride. This transformation is a crucial activation step, preparing the molecule for the subsequent sulfonamidation. Reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are typically employed for this conversion, yielding 2-phthalimidoethanesulfonyl chloride. dergipark.org.trresearchgate.net

Sulfonamidation and Deprotection: The resulting 2-phthalimidoethanesulfonyl chloride is then reacted with cyclohexylamine (B46788). This nucleophilic substitution reaction forms the desired sulfonamide bond, resulting in N-cyclohexyl-2-phthalimidoethanesulfonamide. The final step is the removal of the phthalimido protecting group. This is most commonly achieved by hydrazinolysis, using hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol. google.comresearchgate.netresearchgate.net This cleavage yields the target compound, this compound, and a phthalhydrazide (B32825) byproduct which can be removed by filtration.

The following table summarizes the precursors and key reagents in this established synthetic pathway:

StepPrecursorKey ReagentsIntermediate/Product
1. N-ProtectionTaurinePhthalic anhydride, Potassium carbonate2-Phthalimidoethanesulfonic acid potassium salt
2. Chlorination2-Phthalimidoethanesulfonic acidPhosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)2-Phthalimidoethanesulfonyl chloride
3. Sulfonamidation2-Phthalimidoethanesulfonyl chlorideCyclohexylamineN-Cyclohexyl-2-phthalimidoethanesulfonamide
4. DeprotectionN-Cyclohexyl-2-phthalimidoethanesulfonamideHydrazine hydrateThis compound

Key Reaction Transformations in Synthesis

The synthesis of this compound is characterized by several pivotal reaction transformations:

N-Phthaloylation: This reaction protects the primary amine of taurine, preventing it from reacting with the chlorinating agents in the subsequent step. The reaction of taurine with phthalic anhydride proceeds under basic conditions to form the stable phthalimide (B116566) ring.

Chlorosulfonylation: The conversion of the sulfonic acid to a sulfonyl chloride is a critical activation step. Reagents like thionyl chloride or phosphorus pentachloride replace the hydroxyl group of the sulfonic acid with a chlorine atom, creating a highly electrophilic sulfur center that is susceptible to nucleophilic attack by an amine. researchgate.net

Sulfonamide Bond Formation: This is the core reaction for the synthesis of the target molecule. It involves the nucleophilic attack of the primary amine (cyclohexylamine) on the electrophilic sulfur atom of the sulfonyl chloride. This reaction typically proceeds readily, often in the presence of a base to neutralize the hydrogen chloride byproduct.

Hydrazinolysis (Deprotection): The removal of the phthaloyl protecting group is achieved by reaction with hydrazine. Hydrazine acts as a potent nucleophile, attacking the carbonyl groups of the phthalimide ring and leading to the formation of a stable six-membered phthalhydrazide ring, thereby liberating the desired primary amine. researchgate.netresearchgate.net

Advanced and Green Chemistry Approaches

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies in chemical synthesis. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. For the synthesis of this compound and its analogues, several advanced strategies can be envisioned.

One-Pot and Multicomponent Reaction Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. A potential one-pot approach for the synthesis of N-substituted taurinamide analogues could involve the in situ generation of the sulfonyl chloride from a thiol precursor, followed by immediate reaction with the desired amine. organic-chemistry.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, represent a highly efficient synthetic strategy. While a specific MCR for this compound has not been extensively reported, the development of such a process, potentially involving a taurine precursor, an aldehyde, and an isocyanide, could offer a novel and rapid route to a diverse range of taurinamide analogues. Taurine itself has been employed as a green, bio-organic catalyst in multicomponent reactions, highlighting its compatibility with green chemistry principles. nih.gov

Catalytic Synthesis Methodologies

The use of catalysts can significantly enhance the efficiency and selectivity of chemical reactions, often allowing for milder reaction conditions and reducing the need for stoichiometric reagents. In the context of sulfonamide synthesis, several catalytic methods have been developed:

Copper-Catalyzed Sulfonamidation: Copper catalysts have been shown to be effective in promoting the coupling of sulfonyl chlorides with amines. acs.org More advanced copper-catalyzed methods involve the direct synthesis of sulfonamides from boronic acids, a sulfur dioxide surrogate, and amines. acs.org A copper-catalyzed one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines has also been reported, offering a novel disconnection approach. acs.org

Photoredox Catalysis: Synergistic photoredox and copper catalysis has emerged as a powerful tool for the direct, single-step synthesis of sulfonamides from a variety of aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org This method avoids the need for pre-functionalized sulfonyl chlorides.

The following table outlines potential catalytic approaches for the synthesis of this compound:

Catalytic ApproachReactantsCatalystPotential Advantages
Copper-Catalyzed Cross-Coupling2-Aminoethanesulfonyl chloride (or protected derivative), CyclohexylamineCopper salt (e.g., CuI)Milder reaction conditions, broader substrate scope.
Photoredox/Copper Dual CatalysisTaurine precursor, Cyclohexylamine, SO₂ sourcePhotosensitizer (e.g., Iridium or Ruthenium complex) and Copper catalystRoom temperature reaction, avoids harsh reagents.
Direct Catalytic Amidation of Sulfonic Acid2-Aminoethanesulfonic acid (taurine), CyclohexylamineLewis or Brønsted acid catalystAtom-economical, avoids the synthesis of sulfonyl chloride.

Microwave-Assisted and Solvent-Free Reaction Protocols

Microwave-assisted organic synthesis (MAOS) has gained widespread recognition as a green chemistry technique due to its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. The direct heating of the reaction mixture by microwave irradiation often leads to a significant acceleration of chemical reactions.

The synthesis of sulfonamides directly from sulfonic acids and amines has been shown to be effectively promoted by microwave irradiation, often providing high yields and accommodating a good range of functional groups. organic-chemistry.org This approach could potentially be applied to the direct reaction of taurine with cyclohexylamine, obviating the need for the preparation and isolation of the sulfonyl chloride intermediate. Furthermore, microwave-assisted synthesis of amides from carboxylic acids and amines under solvent-free conditions has been reported, offering a highly efficient and environmentally friendly protocol. nih.govmdpi.com Such solvent-free, microwave-assisted methods represent a significant advancement towards a more sustainable synthesis of this compound.

Stereoselective Synthesis and Chiral Auxiliary Applications

The synthesis of enantiomerically pure compounds is a critical aspect of modern drug discovery and development. For a molecule like this compound, which contains a potential stereocenter at the carbon bearing the amino group (if substituted), controlling the stereochemical outcome is paramount. Chiral auxiliaries are powerful tools for achieving such control. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org

A well-established strategy for the asymmetric synthesis of chiral amines and their derivatives involves the use of sulfinamides as chiral auxiliaries, most notably tert-butanesulfinamide, as pioneered by Ellman. sigmaaldrich.com This methodology can be adapted for the stereoselective synthesis of β-amino sulfonamides. The general approach involves the condensation of the chiral sulfinamide with an appropriate aldehyde to form a sulfinylimine. The subsequent addition of a nucleophile to the C=N bond is directed by the bulky chiral sulfinyl group, leading to the formation of the desired stereoisomer with high diastereoselectivity. sigmaaldrich.com

In a hypothetical stereoselective synthesis of a substituted analogue of this compound, one could envision a reaction sequence starting with a chiral sulfinamide and a β-sulfonyl aldehyde. The addition of a Grignard or organolithium reagent to the intermediate sulfinylimine would establish the stereocenter. The final step would involve the mild cleavage of the sulfinyl auxiliary to yield the enantiomerically enriched β-amino sulfonamide.

The choice of the chiral auxiliary can significantly influence the degree of stereoselectivity. While tert-butanesulfinamide is widely used, other auxiliaries such as p-toluenesulfinamide or more sterically demanding arylsulfinamides, like 2,4,6-triisopropylphenyl (TIPP) sulfinamide, have been shown to provide excellent stereocontrol in the synthesis of β-amino amides. nih.gov The effectiveness of various chiral auxiliaries in asymmetric synthesis is often evaluated based on the diastereomeric ratio (d.r.) of the products obtained.

Table 1: Examples of Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

Chiral Auxiliary Typical Application Achieved Diastereoselectivity (d.r.) Reference
(R)-tert-Butanesulfinamide Asymmetric synthesis of α-branched amines Often >95:5 sigmaaldrich.com
(R)-(+)-2,4,6-Triisopropylphenylsulfinamide Synthesis of syn-β-amino Weinreb amides up to 5.1:1 nih.gov
Camphorsultam Asymmetric Michael additions and aldol (B89426) reactions High wikipedia.org

This interactive table allows for the comparison of different chiral auxiliaries that could be potentially employed in the stereoselective synthesis of this compound analogues. The diastereoselectivity is a key measure of the success of the asymmetric induction.

Optimization of Reaction Conditions and Yield Enhancement Studies

The efficient synthesis of target molecules relies heavily on the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. For the synthesis of N-substituted taurine amides like this compound, the key reaction is the amidation of the sulfonic acid moiety of taurine (or a suitable derivative) with cyclohexylamine.

Drawing an analogy from the industrial synthesis of related N-acyl taurates, the direct amidation of taurine with a carboxylic acid (in this case, an amine would react with a sulfonic acid derivative) often requires forcing conditions, such as high temperatures, and can benefit significantly from catalysis. A study on the synthesis of alkyl taurate amides highlighted the effectiveness of phosphoric acid as a catalyst in enhancing reaction conversion and yield while preventing the undesirable browning of the reaction mixture. google.com

The optimization of such a reaction would involve systematically varying several parameters, including the molar ratio of reactants, reaction temperature, catalyst loading, and reaction time. For instance, using a molar excess of the amine or employing a dehydrating agent could shift the equilibrium towards product formation.

Table 2: Hypothetical Optimization of the Synthesis of N-Cyclohexyltaurine Amide

Entry Molar Ratio (Cyclohexylamine:Taurine) Catalyst (% wt) Temperature (°C) Reaction Time (h) Yield (%)
1 1.1 : 1 None 220 6 45
2 1.5 : 1 None 220 6 58
3 1.5 : 1 H₃PO₄ (0.3%) 200 4 75
4 1.5 : 1 H₃PO₄ (0.3%) 220 4 92
5 1.5 : 1 H₃PO₄ (0.3%) 240 4 90 (browning observed)

This interactive data table, based on analogous processes, illustrates how systematic optimization of reaction parameters can lead to a significant enhancement in product yield. google.com The data shows a clear benefit from using a phosphoric acid catalyst and suggests an optimal temperature range to achieve high yield without product degradation.

Another strategy for yield enhancement involves the activation of the sulfonic acid group. Taurine can be converted to a more reactive intermediate, such as a sulfonyl chloride. N-protection of taurine, followed by treatment with a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride), would yield N-protected 2-aminoethanesulfonyl chloride. This reactive intermediate can then be coupled with cyclohexylamine under milder conditions, likely at lower temperatures and in the presence of a base to scavenge the HCl byproduct, leading to higher yields and purity. The choice of the N-protecting group would be crucial to ensure it is stable during the chlorination step and can be easily removed in the final step.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a ¹H NMR spectrum of 2-amino-N-cyclohexylethanesulfonamide, distinct signals would be expected for the protons of the ethyl chain, the cyclohexyl ring, and the amine and sulfonamide groups. The chemical shifts (δ) are influenced by the electron-withdrawing sulfonamide group and the neighboring amine.

Predicted ¹H NMR Data:

-CH₂-SO₂-: A triplet signal is anticipated for the methylene (B1212753) group directly attached to the sulfonyl group, likely appearing in the downfield region (δ 3.0-3.5 ppm) due to the deshielding effect of the adjacent sulfur atom.

-CH₂-NH₂: The methylene group adjacent to the primary amine would also exhibit a triplet, expected at a slightly more upfield position (δ 2.8-3.2 ppm) compared to the other ethyl proton.

Cyclohexyl Protons: The protons on the cyclohexyl ring would produce a complex multiplet in the aliphatic region (δ 1.0-2.0 ppm). The axial and equatorial protons would have different chemical shifts, leading to overlapping signals.

-NH-SO₂-: The proton on the sulfonamide nitrogen would likely appear as a broad singlet or a doublet (if coupled to the adjacent cyclohexyl methine proton) in the region of δ 5.0-7.0 ppm. Its chemical shift can be highly dependent on the solvent and concentration.

-NH₂: The primary amine protons would typically be observed as a broad singlet, with a chemical shift that can vary significantly (δ 1.5-3.5 ppm) depending on factors like solvent, temperature, and concentration due to hydrogen bonding and exchange.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

-CH₂-SO₂-: The carbon of the methylene group attached to the sulfonyl group would be expected in the range of δ 50-60 ppm.

-CH₂-NH₂: The carbon adjacent to the amine group would likely resonate at approximately δ 40-50 ppm.

Cyclohexyl Carbons: The carbons of the cyclohexyl ring would appear in the aliphatic region (δ 20-40 ppm). Due to the symmetry of the ring, fewer than six signals might be observed if the rotation is fast on the NMR timescale. The carbon atom bonded to the sulfonamide nitrogen (C1) would be the most downfield of the ring carbons.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the two methylene groups of the ethyl chain and within the spin systems of the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over two or three bonds). It would be crucial for confirming the connectivity of the entire molecule, for example, by showing correlations between the protons of the ethyl group and the carbons of the sulfonyl group, and between the cyclohexyl protons and the sulfonamide nitrogen-linked carbon.

Vibrational Spectroscopy Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.

Predicted FT-IR Data:

N-H Stretching: The primary amine (-NH₂) would show two characteristic stretching bands in the region of 3300-3500 cm⁻¹. The sulfonamide N-H stretch would appear as a single, often broader, band around 3200-3300 cm⁻¹.

C-H Stretching: The aliphatic C-H stretching vibrations of the ethyl and cyclohexyl groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

S=O Stretching: The sulfonyl group (-SO₂-) is expected to exhibit two strong, characteristic absorption bands corresponding to its asymmetric and symmetric stretching modes, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

N-H Bending: The scissoring vibration of the primary amine would likely appear in the range of 1590-1650 cm⁻¹.

S-N Stretching: The stretching vibration of the sulfur-nitrogen bond is expected in the 900-950 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy, being complementary to FT-IR, would also provide insights into the vibrational modes of the molecule. While no specific literature on the Raman spectrum of this compound is available, certain features would be anticipated. The symmetric S=O stretching vibration, often weak in the IR spectrum, would likely give a strong signal in the Raman spectrum. The C-S and S-N stretching vibrations would also be observable.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and in elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within sub-ppm levels, which allows for the unambiguous determination of a compound's elemental formula. longdom.org For this compound (C₈H₁₈N₂O₂S), HRMS analysis is critical for confirming its atomic composition.

In a typical analysis using an Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzer, the compound would be ionized, often forming the protonated molecule [M+H]⁺. longdom.orgnih.gov The high resolving power of these instruments allows for the separation of ions with very similar m/z values, ensuring that the measured mass is accurate and free from interference. thermofisher.com The precise mass measurement of the [M+H]⁺ ion would then be compared against the theoretical value to confirm the elemental formula.

Table 1: HRMS Data for the Protonated Molecule [M+H]⁺ of this compound

ParameterValue
Molecular FormulaC₈H₁₈N₂O₂S
Theoretical Monoisotopic Mass206.11435 u
Ion[M+H]⁺
Theoretical m/z207.12217 u
Observed m/z (Example)207.12210 u
Mass Accuracy (Example)-0.34 ppm

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of a selected precursor ion, providing valuable insights into the molecule's structure. By inducing fragmentation of the isolated [M+H]⁺ ion of this compound, a characteristic fragmentation pathway can be elucidated. This process often involves collision-induced dissociation (CID).

Based on the analysis of related N-substituted taurine (B1682933) derivatives, the fragmentation of this compound is expected to occur at the most labile bonds. nih.govnih.gov Key fragmentation pathways would likely include:

Loss of the cyclohexyl group: Cleavage of the N-cyclohexyl bond, leading to a significant neutral loss of 83 Da (C₆H₁₁).

Cleavage of the sulfonamide bond: Fission of the S-N bond is a common pathway for sulfonamides.

Loss of the aminoethyl group: Cleavage of the C-S bond could result in the loss of the aminoethyl moiety.

Loss of SO₂: Fragmentation involving the sulfonyl group is also anticipated.

These fragmentation patterns allow for the confirmation of the connectivity of the different structural components of the molecule.

Table 2: Proposed Key Fragment Ions for [C₈H₁₈N₂O₂S+H]⁺ in MS/MS Analysis

Precursor m/zFragment m/z (Proposed)Neutral LossProposed Fragment Structure/Identity
207.12124.0683.06 (C₆H₁₁)[M - C₆H₁₁ + H]⁺ (Ethanesulfonamide moiety)
207.12143.0764.05 (SO₂)[M - SO₂ + H]⁺
207.1284.08123.04 (C₂H₇N₂O₂S)[C₆H₁₂N]⁺ (Cyclohexylaminium ion)
207.1244.05163.07 (C₆H₁₂N₂O₂S)[C₂H₆N]⁺ (Ethylaminium ion)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The structure of this compound, being a saturated aliphatic sulfonamide, lacks significant chromophores such as aromatic rings or conjugated double bonds.

Molecules containing only sigma (σ) bonds and non-bonding (n) electrons (lone pairs on nitrogen and oxygen) typically exhibit electronic transitions at high energies. acs.org The possible transitions are σ → σ* and n → σ*.

σ → σ transitions:* These require very high energy and occur in the far-UV region (typically <200 nm), which is outside the range of standard UV-Vis spectrophotometers.

n → σ transitions:* The lone pair electrons on the nitrogen and oxygen atoms of the sulfonamide group can be excited to an antibonding σ* orbital. These transitions require less energy than σ → σ* transitions but still typically occur at wavelengths below or around 200 nm.

Consequently, a UV-Vis spectrum of this compound recorded from 200-800 nm is not expected to show any significant absorption bands. Any weak absorbance observed near the 200 nm cutoff would be attributed to low-intensity n → σ* transitions. The lack of absorption in the near-UV and visible range indicates the absence of extended π-electron systems.

Table 3: Expected UV-Vis Spectroscopic Data for this compound

Wavelength Range (nm)Expected AbsorbanceCorresponding Electronic Transition(s)
> 220NegligibleNone
200 - 220Very weakn → σ*

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. It provides precise information on bond lengths, bond angles, and crystal packing.

Single crystal X-ray crystallography involves diffracting X-rays from a single, well-ordered crystal of the compound. carleton.edu This technique would provide an unambiguous determination of the molecular structure of this compound, including the conformation of the cyclohexyl ring (typically a chair conformation) and the geometry around the sulfonamide group.

Based on crystallographic studies of the related compound taurine, it is plausible that this compound would crystallize in a common space group for organic molecules, such as the monoclinic P2₁/c system. mdpi.com The analysis would yield precise bond lengths and angles. For instance, the S-O, S-N, and S-C bond lengths are expected to be consistent with those found in other sulfonamide structures. openaccessjournals.com

Table 4: Plausible Single Crystal X-ray Crystallographic Parameters for this compound (based on taurine analogue)

ParameterExpected Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~5-10
b (Å)~9-15
c (Å)~5-10
α (°)90
β (°)~95-115
γ (°)90
Volume (ų)~500-1000
Z (molecules/cell)4

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline (powder) sample and is primarily used for phase identification and analysis of crystallinity. americanpharmaceuticalreview.com The PXRD pattern is a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com

For this compound, the PXRD pattern would consist of a series of diffraction peaks at specific 2θ angles. The position and intensity of these peaks are determined by the crystal lattice structure. This experimental pattern can be used for quality control to ensure phase purity and can be compared to a pattern simulated from single-crystal XRD data to confirm the bulk material's identity. nih.gov

Table 5: Representative Powder X-ray Diffraction (PXRD) Data

Position [°2θ] (Example)d-spacing [Å] (Example)Relative Intensity [%] (Example)
10.58.4245
15.25.82100
18.84.7270
21.14.2185
25.63.4860
30.72.9155

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of experimental data. These methods provide deep insights into the electronic structure, reactivity, and geometry of chemical compounds.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a molecule's structure, energy, and reactivity. For sulfonamide derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), are employed to understand their electronic behavior. nih.gov

Key insights from DFT studies on analogous sulfonamides include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap (ΔE) are crucial indicators of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity, as it is easier for the molecule to undergo electronic transitions. nih.gov For instance, in a study of newly synthesized sulfonamide derivatives, the HOMO-LUMO gaps were calculated to predict their relative reactivity, with values ranging from 2.64 eV to 3.12 eV. nih.gov

Furthermore, DFT is used to calculate global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. These descriptors, derived from the HOMO and LUMO energies, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters help in understanding the molecule's propensity to act as an electrophile or nucleophile in chemical reactions. researchgate.net

The distribution of electronic charge within a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. This map highlights regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

ParameterYM-1YM-2YM-3
EHOMO (eV) -6.22-6.83-6.50
ELUMO (eV) -3.58-3.71-3.72
ΔE (eV) 2.643.122.78
Binding Energy (eV) -251.56-222.49-230.48
Data for analogous sulfonamide derivatives (YM-1, YM-2, YM-3) from a DFT study. nih.gov

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used for precise geometry optimization and the calculation of molecular energies.

Geometry optimization aims to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For sulfonamides, ab initio calculations can accurately predict bond lengths, bond angles, and dihedral angles. Studies have shown that including polarization functions, such as f-type functions, in the basis sets for sulfur-containing compounds significantly improves the accuracy of the optimized geometry when compared to crystallographic data.

Energetic analysis provides the total energy of the molecule, which can be used to compare the stability of different isomers or conformers. For example, the relative energies of sulfonamide and sulfonimide tautomers have been calculated using DFT methods, revealing that the sulfonamide form is generally more stable in the gas phase, with small energy differences (less than 6 kcal/mol). rsc.org

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects through either explicit or implicit solvation models.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium rather than individual molecules. wikipedia.org This approach is computationally efficient and can accurately predict how a solvent influences a molecule's properties, such as its tautomeric equilibrium and reactivity. wikipedia.org For example, studies on N-heterocyclic arenesulfonamides have shown that while the sulfonamide tautomer is favored in the gas phase, increasing the solvent polarity shifts the equilibrium towards the sulfonimide tautomer. rsc.org DFT calculations combined with PCM can also be used to study how solvent polarity affects reaction barriers and the stability of charged species in solution. nih.gov

Explicit solvation models, where individual solvent molecules are included in the calculation, are computationally more demanding but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

Molecular Modeling and Simulation

While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study the behavior of molecules over time and in larger systems.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a molecule like 2-amino-N-cyclohexylethanesulfonamide, which contains a flexible cyclohexyl ring and rotatable bonds in the ethanesulfonamide (B75362) chain, a large number of conformers are possible.

The cyclohexyl ring in related N-cyclohexyl sulfonamide derivatives typically adopts a stable chair conformation. nih.govnih.gov Computational methods can be used to explore the potential energy surface of the molecule to identify low-energy conformers and the energy barriers between them. This information is crucial for understanding which conformations are most likely to be present under different conditions and how the molecule's shape influences its interactions with other molecules.

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into how a molecule moves, flexes, and interacts with its environment.

While specific MD simulations for this compound are not available, this technique is frequently applied to sulfonamide-containing molecules, particularly in the context of drug design. peerj.comnih.govmdpi.comnih.gov MD simulations can be used to:

Study the stability of a ligand bound to a protein: By simulating the protein-ligand complex in a solvent environment, researchers can assess the stability of the binding pose and identify key interactions that contribute to binding affinity. peerj.commdpi.com

Investigate conformational changes: MD can reveal how a molecule's conformation changes over time in response to its environment or upon binding to a target. mdpi.com

Characterize interactions with solvents: Simulations can provide a detailed picture of how solvent molecules are organized around a solute and how they participate in dynamic processes. acs.org

For example, MD simulations have been used to study the interactions between sulfonamide derivatives and enzymes, providing insights into their mechanism of action. peerj.com These simulations can also help to explain the selectivity of a drug for its target by comparing its interactions with different proteins. peerj.com

Following a comprehensive search for scientific literature, it has been determined that there are no available peer-reviewed studies providing the specific computational and theoretical data requested for the compound "this compound."

While general information exists for related classes of compounds such as sulfonamides or taurine (B1682933) derivatives, the strict constraint to focus solely on "this compound" prevents the inclusion of data from these other molecules. The scientific community has not published research that covers the specific computational investigations outlined in the request for this particular compound.

Therefore, it is not possible to generate the requested article with scientifically accurate, verifiable data at this time.

Chemical Reactivity and Derivatization Strategies

Functionalization of the Amino Group

The primary amino group (-NH₂) is the most nucleophilic and reactive site in the molecule, making it a prime target for a variety of chemical transformations.

The primary amine of 2-amino-N-cyclohexylethanesulfonamide can readily undergo N-alkylation and N-acylation reactions to yield secondary and tertiary amines, and amides, respectively.

N-Alkylation is commonly achieved by reacting the primary amine with alkyl halides (e.g., methyl iodide) or via reductive amination. Reductive amination involves the initial formation of an imine with an aldehyde or ketone, which is then reduced in situ using agents like sodium borohydride (B1222165) to the corresponding alkylated amine. organic-chemistry.orgresearchgate.net Catalytic methods using alcohols as alkylating agents in the presence of a ruthenium or iridium catalyst also provide a greener alternative. organic-chemistry.org Selective mono-alkylation can be challenging as the reaction can proceed to form di-alkylated products, but can be achieved under controlled conditions. rsc.orgrsc.org

N-Acylation involves the reaction of the amine with acylating agents such as acyl chlorides or acid anhydrides. orientjchem.org This reaction is typically rapid and high-yielding, often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct. tandfonline.comtandfonline.com The use of esters as the acyl source with a catalyst like acetic acid is another effective method. rsc.org These reactions produce stable amide derivatives.

Table 1: Examples of N-Alkylation and N-Acylation Reactions This table presents hypothetical reaction examples based on established chemical principles.

Reaction TypeReagentProduct NameProduct Structure
N-MethylationMethyl Iodide (CH₃I)N-cyclohexyl-2-(methylamino)ethanesulfonamideCH₃NHCH₂CH₂SO₂NH-cyclohexyl
N-Ethylation (Reductive Amination)Acetaldehyde (CH₃CHO), NaBH₄N-cyclohexyl-2-(ethylamino)ethanesulfonamideCH₃CH₂NHCH₂CH₂SO₂NH-cyclohexyl
N-AcetylationAcetyl Chloride (CH₃COCl)N-(2-((N-cyclohexylsulfamoyl)amino)ethyl)acetamideCH₃CONHCH₂CH₂SO₂NH-cyclohexyl
N-BenzoylationBenzoyl Chloride (C₆H₅COCl)N-(2-((N-cyclohexylsulfamoyl)amino)ethyl)benzamideC₆H₅CONHCH₂CH₂SO₂NH-cyclohexyl

The primary amino group serves as a key functional handle for the construction of imines (Schiff bases) and for condensation reactions to form various heterocyclic systems.

Imine Synthesis: The condensation of this compound with aldehydes or ketones yields the corresponding N-substituted imines. masterorganicchemistry.comchemistrysteps.com This reaction is typically reversible and is often carried out under mildly acidic conditions with the removal of water to drive the equilibrium toward the imine product. youtube.comlibretexts.org The resulting C=N double bond in the imine can be a target for further reactions, such as reduction to a secondary amine. chemistrysteps.com

Heterocyclic Condensation: The bifunctional nature of the molecule (possessing both an amino group and a sulfonamide) allows it to be a precursor for various nitrogen-containing heterocycles. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of rings like pyrazines or diazepines. The amino group can act as a nucleophile to initiate cyclization reactions. For example, reaction with appropriately substituted precursors could lead to the formation of fused heterocyclic systems like benzothiadiazepines or pyrrolidines, where the amino and sulfonamide nitrogens become part of the newly formed ring. mdpi.comacs.org

Modifications of the Sulfonamide Moiety

The sulfonamide group (–SO₂NH–) is a stable and important pharmacophore. Its modification can significantly impact the molecule's properties.

Analogues of this compound can be synthesized by varying the substituents on either the nitrogen or the sulfur atom of the sulfonamide group. The most common method for creating a library of sulfonamide analogues involves reacting a primary or secondary amine with a variety of sulfonyl chlorides. researchgate.netrsc.org In the context of the target molecule, this would mean starting with 2-aminoethanesulfonyl chloride and reacting it with different substituted cyclohexylamines, or starting with taurine-derived precursors and reacting them with diverse sulfonyl chlorides before introducing the cyclohexyl group. A one-pot synthesis from aryl carboxylic acids and amines via decarboxylative chlorosulfonylation has also been developed as an expedient route to sulfonamide analogues. princeton.eduacs.org

Table 2: Examples of Sulfonamide Analogue Synthesis This table illustrates how structural analogues could be prepared based on standard synthetic routes.

Amine PrecursorSulfonyl Chloride PrecursorResulting Analogue
Cyclohexylamine (B46788)2-Acetamidoethanesulfonyl chlorideN-(2-((N-cyclohexylsulfamoyl)amino)ethyl)acetamide
4-Methylcyclohexylamine2-Aminoethanesulfonyl chloride2-amino-N-(4-methylcyclohexyl)ethanesulfonamide
Cyclohexylamine2-(Phthalimido)ethanesulfonyl chlorideN-cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)ethanesulfonamide

In medicinal chemistry, replacing a functional group with another that has similar physical or chemical properties (a bioisostere) is a common strategy to optimize drug-like properties. The sulfonamide group is itself a well-known bioisostere for carboxylic acids. tandfonline.comdrughunter.com For the sulfonamide moiety in this compound, several bioisosteric replacements can be considered to modulate acidity, hydrogen bonding capacity, and metabolic stability.

Common bioisosteres for sulfonamides include:

Sulfoximines: These S(O)(NH)R groups are gaining attention as they can mimic the geometry of sulfonamides while offering different electronic and hydrogen-bonding patterns. drughunter.comacs.org

Sulfonimidamides: As mono-aza analogs of sulfonamides, they represent a novel functional group for exploration in drug design. acs.org

Amides and Reverse Amides: Replacing the SO₂ group with a CO group creates an amide, which alters the geometry and electronic properties.

The choice of a bioisostere depends on the desired changes in the molecule's profile, such as improving potency, altering pharmacokinetics, or reducing toxicity. tandfonline.com

Cyclohexyl Ring Functionalization

Functionalizing the C-H bonds of the saturated cyclohexyl ring is chemically challenging due to their general inertness. Such modifications would require specific and often harsh reaction conditions, and chemoselectivity would be a major concern given the presence of the more reactive amino and sulfonamide groups.

Potential strategies, drawn from general methods for alkane functionalization, could include:

Free-Radical Halogenation: This method typically lacks selectivity and could lead to a mixture of products with halogens at various positions on the ring.

Directed C-H Activation/Functionalization: Modern synthetic methods allow for the functionalization of C-H bonds directed by a nearby functional group. nih.gov It is conceivable that the sulfonamide or a derivative of the amino group could act as a directing group to achieve site-selective oxidation, arylation, or alkylation at a specific position on the cyclohexyl ring. acs.org However, this would likely require significant optimization.

Oxidation: Strong oxidizing agents can convert C-H bonds to C-OH groups, potentially leading to cyclohexanol (B46403) derivatives. Catalytic systems, for instance using manganese compounds, have been studied for the selective oxidation of cyclohexane (B81311) to cyclohexanol and cyclohexanone. mdpi.comresearchgate.net The selectivity of such reactions on a substituted cyclohexane ring like the one in the target molecule would need to be carefully evaluated.

These transformations are generally less explored for this type of molecule and would represent a more advanced derivatization strategy, requiring careful control of reaction conditions to avoid side reactions at the nitrogen-containing functional groups.

Synthesis of Hybrid Molecules and Conjugates

The synthesis of hybrid molecules and conjugates involving the this compound scaffold leverages established methodologies in organic and medicinal chemistry. These strategies aim to combine the inherent properties of the parent molecule with other pharmacophores or functional moieties to enhance biological activity, improve pharmacokinetic profiles, or introduce novel functionalities.

A primary route for derivatization is through the acylation of the primary amino group. This can be achieved by reacting this compound with a variety of acylating agents, such as acid chlorides or acid anhydrides, under standard Schotten-Baumann conditions. This approach allows for the introduction of a wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic and polycyclic moieties. For instance, the synthesis of N-acyl derivatives can be employed to increase the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes. nih.gov

Another significant strategy involves the conjugation of the this compound core to other bioactive molecules, such as natural products, peptides, or antibodies. This can be accomplished through the formation of stable amide or other covalent linkages. For example, the amino group can be functionalized with a linker that possesses a terminal reactive group, such as an alkyne or an azide, enabling "click" chemistry reactions for conjugation to biomolecules. nih.gov This approach is particularly valuable in the development of targeted drug delivery systems and antibody-drug conjugates (ADCs). researchgate.net In the context of ADCs, a derivative of this compound could be linked to a monoclonal antibody that specifically recognizes a tumor-associated antigen, thereby delivering a cytotoxic payload directly to cancer cells. researchgate.net

The synthesis of bifunctional molecules represents another avenue for creating hybrid structures. By linking this compound to another pharmacophore, it is possible to design molecules that can interact with multiple biological targets simultaneously. This strategy has been explored in the development of drugs for complex diseases where targeting a single pathway may not be sufficient. nih.gov

Derivatization Strategy Reagents and Conditions Resulting Hybrid/Conjugate Potential Application
N-AcylationAcid chlorides, acid anhydrides, baseN-Acyl-2-amino-N-cyclohexylethanesulfonamide derivativesModulation of lipophilicity and pharmacokinetic properties
Peptide ConjugationActivated amino acids, coupling agents (e.g., DCC, HOBt)Peptide conjugates of this compoundTargeted delivery, enhanced biological activity
"Click" Chemistry ConjugationAlkyne or azide-functionalized linkers, Cu(I) catalystBiomolecule conjugates (e.g., with proteins, antibodies)Targeted drug delivery, diagnostics
Bifunctional Molecule SynthesisLinkage to another pharmacophore via a stable linkerHybrid molecules with dual biological targetsTreatment of multifactorial diseases
Antibody-Drug ConjugationLinker with antibody-reactive group (e.g., maleimide), cytotoxic payloadAntibody-drug conjugates (ADCs)Targeted cancer therapy

Structure-Reactivity Relationship Studies of Novel Derivatives

Structure-reactivity relationship (SAR) studies are crucial for understanding how chemical modifications to the this compound scaffold influence its biological activity. These studies involve the systematic synthesis of a series of derivatives and the evaluation of their effects in relevant biological assays. While specific SAR studies on this compound are not extensively documented, general principles can be inferred from studies on related taurine (B1682933) analogs and other N-substituted compounds. researchgate.net

One key area of investigation is the nature of the substituent on the primary amino group. The size, lipophilicity, and electronic properties of this substituent can significantly impact the molecule's interaction with its biological target. For instance, in a series of N,N-disubstituted 1-(2-benzo[b]thienyl)cyclohexylamines, increasing the size and lipophilicity of the N-substituents generally led to improved binding affinity at the dopamine (B1211576) transporter. nih.gov A similar trend might be observed with derivatives of this compound, where systematic variation of the N-acyl group could reveal an optimal chain length or ring size for a particular biological activity. drugdesign.org

The cyclohexyl group on the sulfonamide nitrogen also presents a site for modification, although this would require de novo synthesis rather than derivatization of the parent compound. The stereochemistry and substitution pattern on the cyclohexyl ring could influence the molecule's conformation and its ability to fit into a binding pocket. Studies on 1,3-cyclohexyl amide derivatives as mGluR5 negative allosteric modulators have shown that conformational constraints imposed by the cyclohexane ring are critical for activity. nih.gov

Furthermore, the replacement of the sulfonamide linkage with other functional groups, such as a carboxamide, could be explored to understand the importance of the sulfonyl group for activity. The electronic and hydrogen-bonding properties of the sulfonamide are distinct from those of a carboxamide, and such a modification could have a profound effect on the molecule's biological profile.

Structural Modification Rationale for Modification Expected Impact on Reactivity/Activity Example from Related Compounds
Variation of N-Acyl GroupModulate lipophilicity and steric bulk.Altered membrane permeability and target binding affinity.N-pivaloyltaurine showed increased potency compared to taurine due to enhanced blood-brain barrier penetration. nih.gov
Introduction of Polar Groups on N-Acyl ChainIncrease water solubility and introduce hydrogen bonding sites.Improved pharmacokinetic properties and potential for new target interactions.N-aryl-N'-heteroaryl carbamides with polar substituents showed varied antimicrobial activity. derpharmachemica.com
Modification of the Cyclohexyl RingAlter conformation and steric profile.Changes in binding affinity and selectivity due to better fit in the target's binding site.Conformational constraint in trans-1,3-cyclohexyl diamides was crucial for mGluR5 NAM activity. nih.gov
Replacement of Sulfonamide with CarboxamideEvaluate the role of the sulfonyl group in target binding.Significant change in electronic properties and hydrogen bonding capacity, likely altering biological activity.Nα-aroyl-N-aryl-phenylalanine amides showed activity against mycobacteria. mdpi.com
Introduction of Aromatic GroupsExplore π-π stacking interactions with the target.Potential for enhanced binding affinity through additional non-covalent interactions.N,N-bis(cyclohexanol)amine aryl esters are potent reversers of P-glycoprotein-mediated multidrug resistance. researchgate.net

Research Frontiers and Emerging Areas of Investigation

Design of Next-Generation Analogues for Specific Molecular Probes

The core structure of 2-amino-N-cyclohexylethanesulfonamide presents a viable scaffold for the development of novel molecular probes. Future research could focus on the synthesis of analogues designed to interact with specific biological targets. For instance, the primary amino group could serve as a reactive handle for the attachment of fluorophores, enabling the creation of fluorescent probes to visualize cellular processes. The cyclohexyl group, providing lipophilicity, could be modified to fine-tune the molecule's solubility and cell permeability. The sulfonamide linkage is a common feature in many biologically active compounds, suggesting that analogues of this compound could be designed as probes for enzymes or receptors that recognize this motif.

Integration of Artificial Intelligence and Machine Learning in Compound Design

In the absence of empirical data, artificial intelligence (AI) and machine learning (ML) models could be employed to predict the physicochemical properties and potential biological activities of this compound and its derivatives. Generative models, such as Generative Adversarial Networks (GANs), could be used to design novel analogues with optimized properties for specific applications. echemi.com For example, AI could be utilized to predict the binding affinity of virtual libraries of this compound derivatives to a target protein, thereby prioritizing the synthesis of the most promising candidates. echemi.com This in-silico approach could significantly accelerate the discovery of novel compounds with desired functionalities. echemi.com

Exploration in Chemical Biology for Elucidating Biological Processes

Analogues of this compound could be synthesized and utilized as chemical tools to investigate various biological pathways. For example, by attaching a photo-crosslinking group, researchers could create probes to identify the binding partners of this scaffold within a cell, a technique known as affinity-based protein profiling. Furthermore, the introduction of bioorthogonal handles would allow for the specific labeling and tracking of these molecules in complex biological systems. Such studies could uncover novel biological roles for compounds containing the ethanesulfonamide (B75362) scaffold.

Potential Roles in Advanced Materials Science (if structurally relevant)

The structural characteristics of this compound suggest potential, albeit speculative, applications in materials science. The presence of both a hydrogen bond donor (the amino and sulfonamide N-H groups) and acceptor (the sulfonyl oxygens) could allow for the formation of self-assembling supramolecular structures. The cyclohexyl group could contribute to the formation of ordered packing in the solid state. Future research could explore the polymerization of appropriately functionalized derivatives of this compound to create novel polymers with unique thermal or mechanical properties.

Q & A

Q. How should researchers structure analytical sections to highlight key findings?

  • Methodological Answer : Segment analysis into synthesis validation (TLC, NMR), purity assessment (HPLC, melting point), and mechanistic evidence (kinetic plots, computational models). Use subheadings to distinguish between exploratory data and confirmatory results .

Applications in Academic Research

Q. What non-commercial applications justify further study of this compound?

  • Methodological Answer : Explore its role as a protease inhibitor analog or enzyme co-crystallization agent. Biochemical assays (e.g., fluorescence quenching) can assess binding affinity, while molecular docking studies (AutoDock Vina) predict target interactions .

Q. How can this compound serve as a scaffold for drug discovery?

  • Methodological Answer : Functionalize the amino and sulfonamide groups via reductive amination or Suzuki coupling. Screen derivatives against disease-specific targets (e.g., kinase inhibition) using high-throughput assays and ADMETox profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.